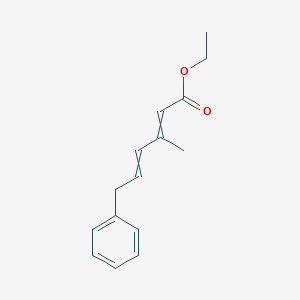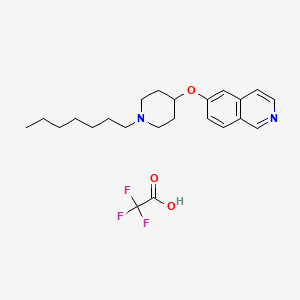![molecular formula C18H16O6 B14200225 Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate CAS No. 911064-75-0](/img/structure/B14200225.png)
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is an organic compound that features a benzoate core substituted with two furan-3-ylmethoxy groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl 3,5-dihydroxybenzoate and furan-3-ylmethanol.
Reaction Conditions: The hydroxyl groups on the benzoate are converted to furan-3-ylmethoxy groups through an etherification reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Aplicaciones Científicas De Investigación
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The furan rings and ester groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-bis(benzoyloxy)benzoate: Similar structure but with benzoyloxy groups instead of furan-3-ylmethoxy groups.
Methyl 3,5-dihydroxybenzoate: The precursor compound with hydroxyl groups instead of furan-3-ylmethoxy groups.
Uniqueness
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is unique due to the presence of furan rings, which impart distinct chemical and biological properties. The furan rings can engage in unique interactions with biological targets, making this compound a valuable scaffold for drug development and materials science .
Propiedades
Número CAS |
911064-75-0 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
methyl 3,5-bis(furan-3-ylmethoxy)benzoate |
InChI |
InChI=1S/C18H16O6/c1-20-18(19)15-6-16(23-11-13-2-4-21-9-13)8-17(7-15)24-12-14-3-5-22-10-14/h2-10H,11-12H2,1H3 |
Clave InChI |
OGYDDYMSXMZGIF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OCC2=COC=C2)OCC3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)



![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)






